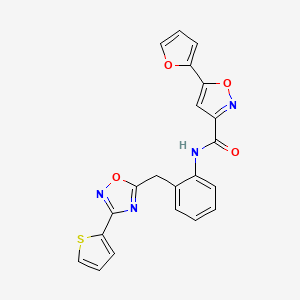

![molecular formula C20H17N5O2 B2889675 6-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide CAS No. 2097930-81-7](/img/structure/B2889675.png)

6-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “6-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-indole-2-carboxamide” is a potent, highly selective, and reversible P2Y12 receptor antagonist . It is by far the most potent inhibitor of ADP-induced platelet aggregation among the P2Y12 antagonists described in the literature . It also potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons has been reported . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .

Aplicaciones Científicas De Investigación

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives are known to have anti-inflammatory properties . They can potentially be used in the treatment of various inflammatory diseases.

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer . They can interact with various cellular targets and disrupt the growth and proliferation of cancer cells.

Anti-HIV Activity

Some indole derivatives have been found to have anti-HIV activity . For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have potential as anti-HIV-1 agents .

Antioxidant Activity

Indole derivatives can act as antioxidants , helping to protect cells from damage caused by harmful free radicals.

Antimicrobial Activity

Indole derivatives have been reported to have antimicrobial properties , making them potential candidates for the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis . For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated for their in vitro antitubercular activity .

Antidiabetic Activity

Indole derivatives have also been reported to have antidiabetic properties , offering potential for the treatment of diabetes.

Mecanismo De Acción

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . The specific interaction of this compound with its targets would depend on the nature of the target and the specific biochemical context.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The specific pathways affected would depend on the nature of the target and the specific biological context.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it can be inferred that this compound could have a variety of effects at the molecular and cellular level.

Propiedades

IUPAC Name |

6-methoxy-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2/c1-27-15-3-2-14-10-17(25-16(14)11-15)20(26)24-12-18-19(23-9-8-22-18)13-4-6-21-7-5-13/h2-11,25H,12H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUKLSKLXOGEJRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NC=CN=C3C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2-chloropropanoyl)amino]benzoate](/img/structure/B2889592.png)

![2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2889593.png)

![3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile](/img/structure/B2889599.png)

![N'-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzohydrazide](/img/structure/B2889600.png)

![7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2889602.png)

![5-chloro-2-(methylsulfanyl)-N-[4-(pyrimidin-4-ylsulfamoyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2889606.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-fluorobenzamide](/img/structure/B2889607.png)

![3-Amino-4-ethyl-7,7-dimethyl-2-(morpholine-4-carbonyl)-6,8-dihydrothieno[2,3-b]quinolin-5-one](/img/structure/B2889609.png)

![N-(2-methoxybenzyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2889612.png)